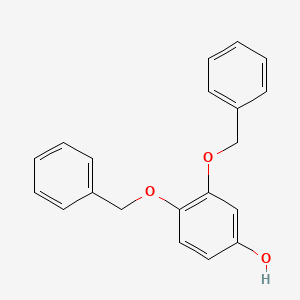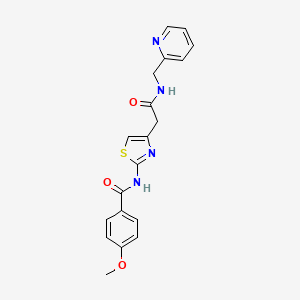
3,4-Bis(benzyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(benzyloxy)phenol is an organic compound with the molecular formula C20H18O3 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with benzyloxy groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is 1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 306.36 .Applications De Recherche Scientifique
Antioxidant Properties
3,4-Bis(benzyloxy)phenol and its derivatives demonstrate significant antioxidant abilities. For example, phenolic and enolic hydroxyl groups in curcumin, a compound structurally similar to this compound, have been found to play a major role in scavenging radicals, highlighting the potential of similar compounds in antioxidant applications (Feng & Liu, 2009).
Synthesis Applications
This compound is used in the synthesis of various complex chemical structures. For instance, it is utilized in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating its utility in creating specific organic structures (Massacret et al., 1999).
Polymer Science
In the field of polymer science, novel benzoxazine monomers containing allyl groups have been synthesized from compounds like this compound, which are then used to create high-performance thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003). Additionally, 3,4-dihydro-1,3-2H-benzoxazines, related to this compound, have been explored for applications beyond their use as monomers, such as in luminescent materials and ligands for cations (Wattanathana et al., 2017).
Catalysis and Oxidation Processes
The catalytic properties of compounds related to this compound are noteworthy. For example, in the study of salcomine-catalyzed oxidations of phenols, a method was developed for the preparation of para-benzoquinones using phenolic compounds, highlighting potential catalytic applications of similar compounds (Dort & Geursen, 2010).
Bioremediation
In the context of environmental science, derivatives of this compound have been studied for their potential in bioremediation. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, a compound structurally related to this compound, was investigated using a reverse micelles system, illustrating the potential of these compounds in environmental cleanup processes (Chhaya & Gupte, 2013).
Safety and Hazards
3,4-Bis(benzyloxy)phenol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as monobenzone, target melanocytes in the skin
Mode of Action
It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It has been suggested that this compound may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .
Action Environment
It is known that the compound is stable when sealed in a dry environment at room temperature
Analyse Biochimique
Biochemical Properties
It is known that phenolic compounds, which include 3,4-Bis(benzyloxy)phenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Phenolic compounds are involved in various metabolic pathways, interacting with enzymes and cofactors
Propriétés
IUPAC Name |
3,4-bis(phenylmethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYWERULTIYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2699515.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

